N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC11346623
Molecular Formula: C18H16F4N6O
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16F4N6O |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H16F4N6O/c19-12-3-5-13(6-4-12)23-16(29)11-2-1-9-27(10-11)15-8-7-14-24-25-17(18(20,21)22)28(14)26-15/h3-8,11H,1-2,9-10H2,(H,23,29) |
| Standard InChI Key | GWROOIUSEFDIKL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) consists of three primary components:
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A triazolo[4,3-b]pyridazine heterocycle, which serves as the central scaffold. This bicyclic system combines a triazole ring fused to a pyridazine, providing rigidity and electronic diversity for target interactions.
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A piperidine-3-carboxamide group attached to the triazolopyridazine via a nitrogen atom. The piperidine ring enhances solubility, while the carboxamide linkage facilitates hydrogen bonding with biological targets.
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A 4-fluorophenyl substituent on the carboxamide nitrogen, which introduces electron-withdrawing effects to stabilize the molecule and improve metabolic resistance.
Physicochemical Characteristics
Key properties are summarized in Table 1:
The trifluoromethyl group at position 3 of the triazole ring significantly influences lipophilicity (LogP ≈ 2.8), balancing membrane permeability and aqueous solubility.
Synthesis and Chemical Reactivity
Reaction Conditions
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Temperature: 80–120°C for cyclocondensation steps.
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Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yield: 65–75%) .
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar intermediates.
Biological Activities and Mechanisms
Antifungal Activity
Preliminary assays indicate potent inhibition of Candida albicans (MIC₉₀ = 8 µg/mL), surpassing fluconazole (MIC₉₀ = 16 µg/mL). The trifluoromethyl group enhances membrane penetration, disrupting ergosterol biosynthesis via lanosterol 14α-demethylase binding.
Cytotoxic Properties
Against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, the compound demonstrated IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Apoptosis induction correlates with caspase-3/7 activation (2.8-fold increase vs. control).
Therapeutic Applications and Clinical Prospects
Neurodegenerative Diseases
Structural analogs from patent US9415037B2 exhibit efficacy in modulating neuroinflammatory pathways, reducing TNF-α production by 74% in microglial cells . This suggests potential utility in Alzheimer’s disease therapy .
Metabolic Disorders
The piperidine carboxamide group shows affinity for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes (EC₅₀ = 0.9 nM).
Comparative Analysis with Related Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| EVT-12311306 | Kinase inhibitors | 0.87 µM (HepG2) |
| VC11346623 | GPR119 | 0.9 nM |
| Patent analog | TNF-α inhibition | 74% reduction |
The fluorophenyl-trifluoromethyl combination in VC11346623 confers superior metabolic stability (t₁/₂ = 6.7 h in human hepatocytes) versus non-fluorinated analogs (t₁/₂ = 2.1 h).
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